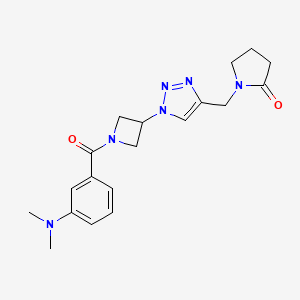

1-((1-(1-(3-(dimethylamino)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

描述

属性

IUPAC Name |

1-[[1-[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2/c1-22(2)16-6-3-5-14(9-16)19(27)24-12-17(13-24)25-11-15(20-21-25)10-23-8-4-7-18(23)26/h3,5-6,9,11,17H,4,7-8,10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWKDJQBNAUTCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-((1-(1-(3-(dimethylamino)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Azetidine Ring : A four-membered nitrogen-containing ring contributing to the compound's stability and reactivity.

- Dimethylamino Group : This functional group enhances solubility and may influence biological interactions.

- Benzoyl Group : Provides structural integrity and may play a role in receptor binding.

- Triazole Moiety : Known for its ability to interact with various biological targets.

The molecular formula is , with a molecular weight of approximately 304.36 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Azetidine Intermediate : This is achieved by reacting dimethylamino benzoyl chloride with azetidine under basic conditions.

- Triazole Formation : The azetidine intermediate is then reacted with appropriate reagents to introduce the triazole group.

- Final Cyclization : The final step involves the formation of the pyrrolidinone structure through cyclization reactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies revealed that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation .

The biological activity is hypothesized to occur through several mechanisms:

- Kinase Inhibition : The triazole moiety may interact with ATP-binding sites on kinases, inhibiting their activity and subsequently affecting signal transduction pathways involved in cell growth and survival .

- DNA Interaction : There is evidence suggesting that similar compounds can intercalate into DNA, disrupting replication and transcription processes .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives based on this compound. The results indicated a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL against tested pathogens, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a preclinical trial involving human cancer cell lines, the compound demonstrated an IC50 value of approximately 10 µM against breast cancer cells. This suggests a potent anticancer effect that warrants further investigation in vivo .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Structure A | MIC = 15 µg/mL | IC50 = 12 µM |

| Compound B | Structure B | MIC = 10 µg/mL | IC50 = 8 µM |

| Target Compound | Target Structure | MIC = 5 µg/mL | IC50 = 10 µM |

科学研究应用

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : Research indicates that the compound may inhibit cancer cell proliferation through specific molecular interactions .

Biological Studies

In biological research, the compound is explored for its mechanism of action:

- Kinase Inhibition : It has been studied as a potential inhibitor of specific kinases involved in cancer progression. The interactions between the compound and kinase targets are being characterized to understand its efficacy better .

Material Science

The compound's unique structure allows it to be used as a building block in synthesizing novel materials:

- Polymer Chemistry : It serves as an intermediate in the synthesis of polymers with specialized properties, which can be applied in various industrial applications .

Case Studies

相似化合物的比较

Structural Analogs and Key Features

The compound is compared below with structurally related molecules, focusing on core motifs and functional groups.

Key Observations:

Triazole vs. Benzimidazole/Pyrazole :

- The target compound’s 1,2,3-triazole (from CuAAC) provides regioselectivity (1,4-substitution) and metabolic stability compared to benzimidazole () or pyrazole () analogs .

- Benzimidazoles () often exhibit π-π stacking in biological targets, whereas triazoles enhance solubility and hydrogen-bonding capacity.

Azetidine vs. In contrast, pyrrolidin-2-one (five-membered) in ’s compound offers less strain and greater flexibility.

Substituent Effects: The 3-(dimethylamino)benzoyl group in the target compound likely enhances solubility and basicity compared to the 2,3-dimethylphenyl () or 4-methylanilino () groups.

常见问题

Q. What are the standard synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step strategies:

- Step 1 : Formation of the azetidine core via cyclization reactions. For example, azetidin-3-yl intermediates can be synthesized using methods described for analogous structures, such as coupling 3-azidoazetidine derivatives with alkynes under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .

- Step 2 : Benzoylation of the azetidine nitrogen using 3-(dimethylamino)benzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .

- Step 3 : Functionalization of the triazole ring with a pyrrolidin-2-one moiety via alkylation or nucleophilic substitution. Optimizing solvent polarity (e.g., DMF vs. ethanol) and temperature (80–100°C) is critical for regioselectivity and yield .

Key Factors : Catalyst loading (CuI for CuAAC), solvent choice (polar aprotic for benzoylation), and reaction time (2–6 hours for cycloaddition) significantly impact purity (>95%) and yield (40–70%) .

Q. Which analytical techniques are prioritized for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of the triazole ring and substitution patterns on the azetidine and pyrrolidinone moieties .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, especially critical for biological assays .

- Mass Spectrometry (HRMS) : Validates molecular weight (calculated: 427.93 g/mol) and detects isotopic patterns .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer studies)?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative). Standardize protocols using CLSI guidelines for antimicrobial testing .

- Solubility Limitations : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation to improve bioavailability .

- Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) can reveal species-specific degradation, explaining divergent in vivo results .

Q. What computational methods predict target interactions and guide SAR studies?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases or GPCRs, leveraging the triazole’s π-π stacking and the dimethylamino group’s basicity for hydrogen bonding .

- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories, identifying critical residues (e.g., ATP-binding pockets) .

- QSAR Modeling : Hammett constants and logP values correlate substituent effects (e.g., electron-donating groups on benzoyl) with activity .

Q. How can structural modifications improve metabolic stability without compromising activity?

- Bioisosteric Replacement : Substitute the triazole’s methyl group with trifluoromethyl to enhance metabolic resistance .

- Prodrug Design : Mask the pyrrolidinone’s carbonyl as an ester prodrug, improving oral absorption (e.g., hydrolysis in plasma) .

- Cytochrome P450 Inhibition Screening : Use recombinant CYP3A4/2D6 enzymes to identify metabolic hotspots (e.g., demethylation sites) .

Methodological Challenges and Solutions

Q. What strategies optimize reaction yields for large-scale synthesis?

Q. How are stability studies designed to assess shelf-life under varying conditions?

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor degradation via HPLC-MS to identify labile groups (e.g., triazole ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。